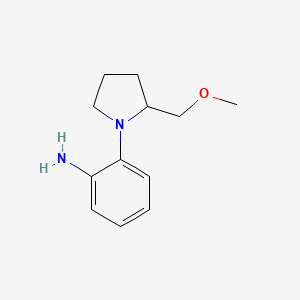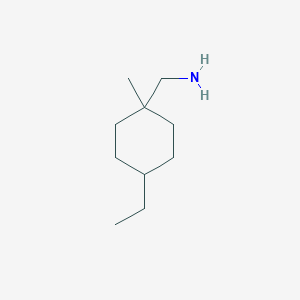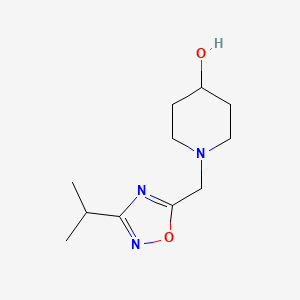
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a tetrahydropyran ring
Vorbereitungsmethoden
The synthesis of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid typically involves several steps, starting from readily available starting materials. The synthetic route may include the formation of the tetrahydropyran ring followed by the introduction of the cyclopropyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high yield and purity.
Analyse Chemischer Reaktionen
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups in the compound.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can be compared with other similar compounds, such as:
(2R,6S)-2,6-Dimethylmorpholin-4-ylacetic acid: This compound has a similar tetrahydropyran ring but differs in the substituents attached to the ring.
(2R,6S)-2-Isopropyl-6-methylmorpholine: Another compound with a similar core structure but different functional groups.
(2R,6S)-rel-2,6-Diaminoheptanedioic acid: This compound has a different functional group arrangement but shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m1/s1 |
InChI-Schlüssel |
FPKUBTRFLBUNMH-BDAKNGLRSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H](C1)C2CC2)CC(=O)O |
Kanonische SMILES |
C1CC(OC(C1)C2CC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


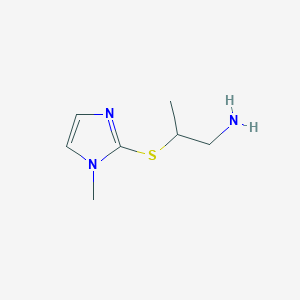
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)


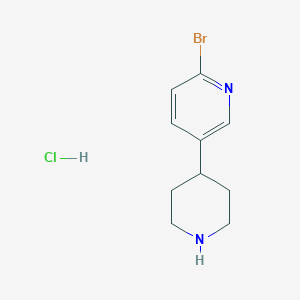
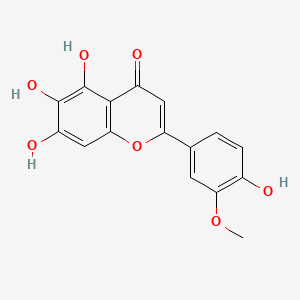
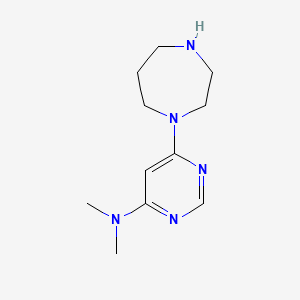
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
